

Tenidap pharmacokinetics absorption distribution metabolism excretion

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Compound Focus: Tenidap

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Tenidap Pharmacokinetics at a Glance

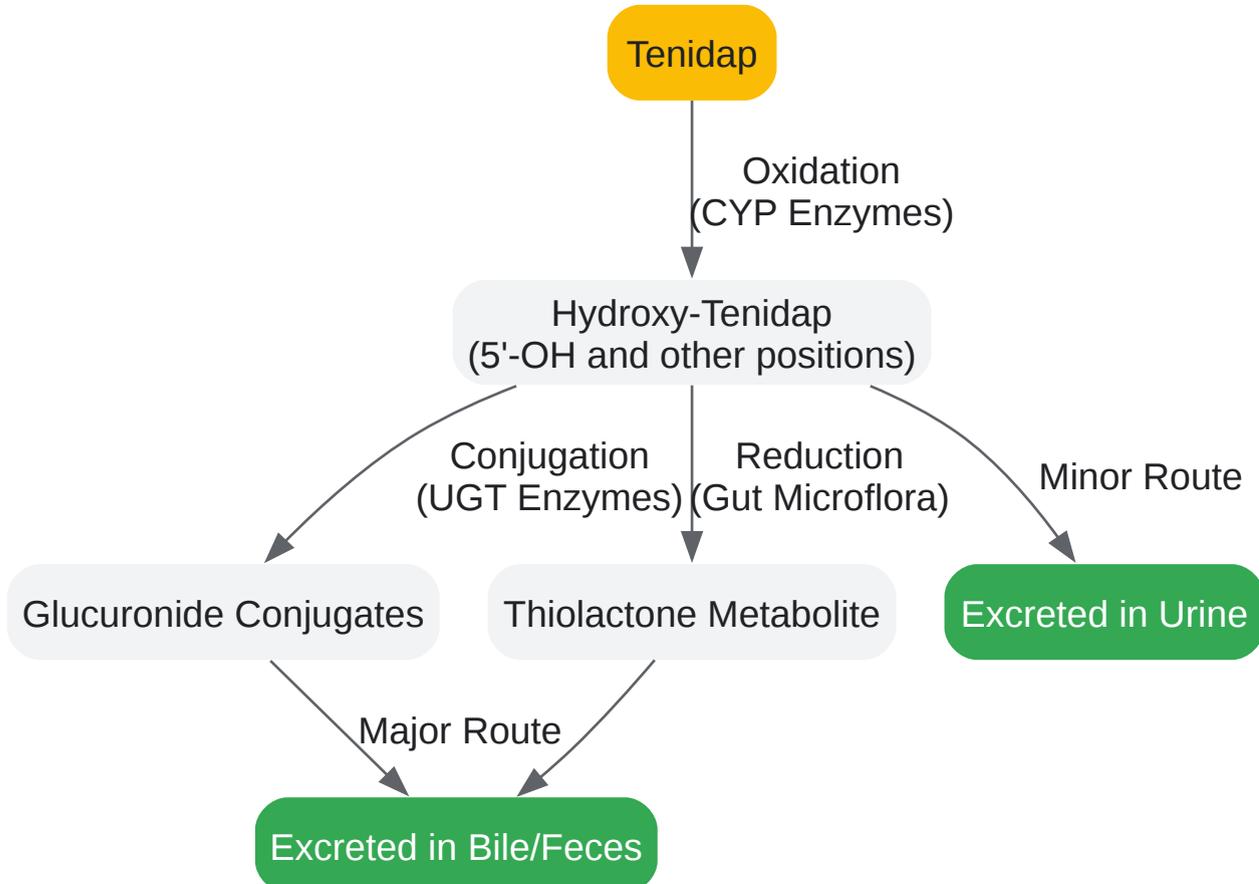
The table below summarizes the key pharmacokinetic parameters of **Tenidap** sodium in humans.

Parameter	Value/Site	Additional Context
Bioavailability	~85% [1]	High oral absorption.
Tmax	2.4 - 2.9 hrs (fasting) [1] [2]	Delayed by food (4.4 hrs) and antacids (4.5 hrs) [3].
Cmax	18.0 µg/mL (fasting, 120 mg dose) [3]	Reduced by co-administration with antacids [3].
Volume of Distribution	~0.1 L/kg [2]	Suggests limited distribution beyond plasma.
Plasma Protein Binding	>99% [2]	Explains several drug-drug interactions.
Plasma Half-Life	~23 hours [1] [2]	Supports once-daily dosing.

Parameter	Value/Site	Additional Context
Clearance	0.075 mL/min/kg (oral) [2]	Systemic clearance increases with multiple dosing, suggesting auto-induction of metabolism [1].
Primary Route of Excretion	Metabolism (extensive) [4] [2]	Less than 1% of dose excreted unchanged [2].
Major Metabolite	5'-hydroxytenidap glucuronide [4]	Accounts for ~33% of oral dose in rats [4].

Metabolic Pathways and Disposition

Tenidap undergoes extensive hepatic metabolism, primarily through oxidation and subsequent conjugation [4] [2]. The following diagram illustrates its major metabolic pathways and disposition, based on data from rat studies [4] [5].



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The metabolic pathway of **Tenidap** involves oxidation, conjugation, and gut microflora-mediated reduction, leading to biliary and urinary excretion.

Key Metabolic Characteristics:

- **Major Pathways:** The primary metabolic routes involve **hydroxylation at various positions** on both the oxindole and thienyl rings [4]. The major metabolite in rats is the **glucuronide conjugate of 5'-hydroxytenidap**, which is predominantly excreted in bile [4].
- **Secondary Pathways:** Other pathways include **dihydroxylation** and **methoxylation** on the thienyl ring [4].
- **Unique Pathway:** An unusual reduction of a hydroxy**tenidap** metabolite leads to the formation of a **novel thiolactone analog**. This reaction is facilitated by the **gut microflora**, as demonstrated by anaerobic incubation with rat cecal contents [4].
- **Excretion Profile:** In rats, after an oral dose, over 75% of the radioactivity was eliminated in the **bile and feces**, and 5-12% was recovered in **urine** [5].

Key Experimental Protocols

The following methodologies were critical in elucidating **Tenidap**'s pharmacokinetic profile.

Disposition and Metabolism Study (Preclinical)

- **Objective:** To identify the excretion routes and metabolite structures of **Tenidap** in rats [4] [5].
- **Dosing:** Rats were administered C-14 radiolabeled **Tenidap** orally or intravenously [5].
- **Sample Collection:** Bile, urine, plasma, and feces were collected and analyzed [4].
- **Analytical Techniques:**
 - **HPLC:** Used for metabolite profiling and separation [4].
 - **Atmospheric Pressure Tandem Mass Spectrometry (HPLC/MS/MS):** Used for structural identification of metabolites [4] [5].
 - **Synthetic Standards:** The structures of most metabolites were confirmed by comparison with authentic, synthetically produced samples [4].

Absolute Bioavailability and Auto-induction Study (Clinical)

- **Objective:** To determine the absolute bioavailability and the effect of multiple dosing on **Tenidap**'s clearance in healthy human subjects [1].
- **Study Design:** A clinical trial where subjects received a single 120 mg oral dose of **Tenidap** sodium and a 20 mg intravenous infusion of deuterium-labeled **Tenidap** ([D3]-**tenidap**) on day 1. After a washout period, subjects received daily oral doses for 21 days, with a second IV dose on the final day [1].
- **Analytical Technique:** A validated HPLC method was used to determine plasma concentrations. The use of a stable isotope-labeled IV dose allowed for simultaneous measurement of oral and IV pharmacokinetics in the same subject [1].

Food and Antacid Interaction Study

- **Objective:** To investigate the effects of food and an antacid on the absorption of **Tenidap** [3].
- **Study Design:** A randomized, three-way crossover study in healthy volunteers. Each received a single 120 mg oral dose under fasting conditions, with food, or with an antacid (Maalox) [3].
- **Analysis:** Plasma samples were collected and analyzed to determine key absorption parameters (AUC, Cmax, Tmax) [3].

Additional Pharmacokinetic Considerations

- **Drug-Drug Interactions:** **Tenidap**'s high plasma protein binding (>99%) is the basis for several interactions. It can **displace drugs like warfarin and phenytoin** from albumin binding sites, potentially increasing their free concentration and toxicity risk [2]. It also **reduces the renal clearance of lithium** and diminishes the antihypertensive effects of ACE inhibitors and diuretics [2].
- **Safety and Status:** **Tenidap**'s development for rheumatoid arthritis and osteoarthritis was ultimately abandoned by Pfizer after a non-approval letter from the FDA, primarily due to **unresolved long-term safety concerns** [2]. Reported adverse effects included proteinuria, liver enzyme elevations, and gastrointestinal events [2].

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